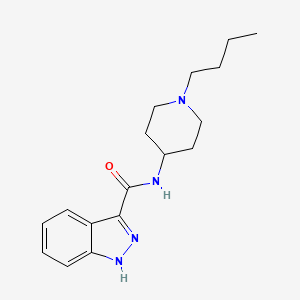![molecular formula C12H15N3O2 B7458518 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
1-[2-(N-methylanilino)acetyl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(N-methylanilino)acetyl]imidazolidin-2-one, also known as lidocaine, is a local anesthetic that is commonly used in medical procedures. Lidocaine works by blocking the transmission of nerve impulses, thereby reducing pain and discomfort.
Mécanisme D'action
Lidocaine works by blocking the transmission of nerve impulses. It does this by inhibiting the influx of sodium ions into the nerve cells, which is necessary for the transmission of nerve impulses. This results in a reduction in pain and discomfort.
Biochemical and Physiological Effects:
Lidocaine has both biochemical and physiological effects. Biochemically, 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one inhibits the activity of voltage-gated sodium channels, which are responsible for the transmission of nerve impulses. Physiologically, 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one reduces pain and discomfort by blocking the transmission of nerve impulses.
Avantages Et Limitations Des Expériences En Laboratoire
Lidocaine has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and easy to use. However, 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one does have some limitations. It can be toxic in high doses and can cause allergic reactions in some individuals.
Orientations Futures
There are several future directions for the study of 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one. One area of research is the development of new local anesthetics with improved efficacy and safety profiles. Another area of research is the use of 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one in combination with other drugs for the treatment of various medical conditions. Finally, there is ongoing research into the mechanism of action of 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one and the development of new drugs that target voltage-gated sodium channels.
Méthodes De Synthèse
Lidocaine is synthesized by reacting 2,6-dimethylphenol with chloroacetyl chloride to form 2,6-dimethylphenylacetyl chloride. This compound is then reacted with N-methylaniline to form 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Applications De Recherche Scientifique
Lidocaine has been extensively studied for its use as a local anesthetic. It is commonly used in dental procedures, minor surgeries, and as a topical anesthetic for skin conditions. Lidocaine has also been studied for its potential use in treating cardiac arrhythmias and neuropathic pain.
Propriétés
IUPAC Name |
1-[2-(N-methylanilino)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-14(10-5-3-2-4-6-10)9-11(16)15-8-7-13-12(15)17/h2-6H,7-9H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVUSPLWCYMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCNC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(N-methylanilino)acetyl]imidazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)




![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)
![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)

![2-[Methyl(2-phenylpropanoyl)amino]butanoic acid](/img/structure/B7458525.png)
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B7458527.png)
